Liarozole

Catalog No.
S548671
CAS No.
115575-11-6
M.F
C17H13ClN4
M. Wt
308.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Liarozole

CAS Number

115575-11-6

Product Name

Liarozole

IUPAC Name

6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole

Molecular Formula

C17H13ClN4

Molecular Weight

308.8 g/mol

InChI

InChI=1S/C17H13ClN4/c18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15/h1-11,17H,(H,20,21)

InChI Key

UGFHIPBXIWJXNA-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4

Solubility

Soluble in DMSO, not in water

Synonyms

liarozole, liarozole fumarate, liarozole monohydrochloride, Liazal, R 085246, R 61405, R 75251, R-085246, R-61405, R-75251, R085246

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4

Description

The exact mass of the compound Liarozole is 308.08287 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. It belongs to the ontological category of benzimidazoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Modulator of Steroidogenesis

One of the primary areas of research for Liarozole is its potential to modulate steroidogenesis, the biological process by which the body produces steroid hormones. Studies suggest that Liarozole may act as an aromatase inhibitor [1]. Aromatase is an enzyme responsible for converting androgen hormones like testosterone into estrogen. By inhibiting aromatase activity, Liarozole could potentially impact estrogen levels in the body. This property has made it a subject of investigation in studies related to hormone-dependent cancers like breast cancer [1].

Source

1: Liarozole from MedChemExpress | Biocompare: The Buyer's Guide for Life Scientists.

Liarozole is a synthetic compound classified as a retinoic acid metabolism-blocking agent and an aromatase inhibitor. Its chemical formula is C17H13ClN4C_{17}H_{13}ClN_{4}, and it has an average molecular weight of approximately 308.77 g/mol. The compound is particularly noted for its role in inhibiting the cytochrome P450-mediated metabolism of all-trans-retinoic acid, which is crucial for various biological processes, including skin health and cellular differentiation .

Liarozole primarily functions by inhibiting the enzyme cytochrome P450, specifically the 4-hydroxylase that metabolizes all-trans-retinoic acid. This inhibition leads to increased levels of retinoic acid in tissues, which can enhance its therapeutic effects, particularly in dermatological conditions like psoriasis . The mechanism involves the competitive binding of liarozole to the active site of the enzyme, thereby preventing the hydroxylation process that typically deactivates retinoic acid .

Liarozole has demonstrated significant biological activity as an antipsoriatic agent. Clinical studies indicate that it can reduce the severity of psoriasis symptoms effectively. In one study, patients treated with liarozole showed a 77% reduction in the Psoriasis Area and Severity Index score after 12 weeks of treatment . Additionally, its role as an aromatase inhibitor suggests potential applications in conditions related to estrogen metabolism, such as hormone-sensitive cancers .

The synthesis of liarozole involves several steps, typically starting from readily available imidazole derivatives. The process often includes chlorination and various coupling reactions to introduce the necessary functional groups that confer its biological activity. While specific synthetic routes may vary, they generally aim to optimize yield and purity while minimizing by-products .

Liarozole is primarily investigated for its applications in dermatology, particularly for treating skin disorders like psoriasis and ichthyosis. Its ability to modulate retinoic acid levels makes it a valuable candidate for therapies aimed at conditions where retinoid signaling is disrupted. Furthermore, its aromatase-inhibiting properties suggest potential use in treating estrogen-dependent tumors .

Studies have indicated that liarozole can interact with other medications, particularly those that also affect cytochrome P450 enzymes. For instance, co-administration with phenol may increase the risk of methemoglobinemia . Given its mechanism of action, caution is advised when combining liarozole with other drugs metabolized by the P450 system.

Liarozole shares similarities with several compounds that also affect retinoic acid metabolism or act as aromatase inhibitors. Below is a comparison highlighting its uniqueness:

CompoundTypeMechanism of ActionUnique Features
LiarozoleRetinoic acid metabolism blocker & aromatase inhibitorInhibits cytochrome P450-mediated metabolism of retinoic acidEffective in psoriasis treatment
TamoxifenSelective estrogen receptor modulatorBlocks estrogen receptorsPrimarily used in breast cancer treatment
AnastrozoleAromatase inhibitorInhibits aromatase enzymeUsed in hormone-sensitive breast cancer
TretinoinRetinoidPromotes cell turnover and differentiationCommonly used for acne and photoaging
LetrozoleAromatase inhibitorInhibits conversion of androgens to estrogensUsed in breast cancer therapy

Liarozole's dual action as both a retinoic acid metabolism blocker and an aromatase inhibitor distinguishes it from other compounds that typically focus on one mechanism alone .

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

308.0828741 g/mol

Monoisotopic Mass

308.0828741 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

17NYD2210B
090Y06W08H
K0Q29TGV9Y

Related CAS

145858-50-0 (mono-hydrochloride)
145858-52-2 (fumarate)

Pharmacology

Liarozole is an orally-active benzimidazole derivative with potential antineoplastic activity. As a retinoic acid metabolism blocking agent, liarozole inhibits cytochrome P450-dependent all-trans-retinoic acid (ATRA)-4-hydroxylase, resulting in an increase in endogenous ATRA production, inhibition of cell proliferation, and induction of cell differentiation. This agent also inhibits aromatase, the enzyme that catalyzes the final, rate-limiting step in estrogen biosynthesis.
Liarozole Fumarate is the orally active fumarate salt of the benzimidazole derivative liarozole with potential antineoplastic activity. As a retinoic acid metabolism blocking agent (RAMBA), liarozole inhibits cytochrome P450-dependent all-trans-retinoic acid (ATRA)-4-hydroxylase, resulting in an increase in endogenous ATRA production, inhibition of cell proliferation, and induction of cell differentiation. This agent also inhibits aromatase, the enzyme that catalyzes the final, rate-limiting step in estrogen biosynthesis.

MeSH Pharmacological Classification

Enzyme Inhibitors

Other CAS

171849-18-6
172282-43-8
115575-11-6

Wikipedia

Liarozole

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-07-15
1: Gilden M, Malik M, Britten J, Delgado T, Levy G, Catherino WH. Leiomyoma fibrosis inhibited by liarozole, a retinoic acid metabolic blocking agent. Fertil Steril. 2012 Dec;98(6):1557-62. doi: 10.1016/j.fertnstert.2012.07.1132. Epub 2012 Aug 25. PubMed PMID: 22925684.
2: Pavez Loriè E, Gånemo A, Borgers M, Wouters L, Blockhuys S, van de Plassche L, Törmä H, Vahlquist A. Expression of retinoid-regulated genes in lamellar ichthyosis vs. healthy control epidermis: changes after oral treatment with liarozole. Acta Derm Venereol. 2009;89(1):12-20. doi: 10.2340/00015555-0573. PubMed PMID: 19197536.
3: Chen Y, Ma Z, An F, Guo X. [Enantiomeric separation of liarozole on amylose chiral stationary phase]. Se Pu. 2008 Sep;26(5):643-5. Chinese. PubMed PMID: 19160771.
4: Goss PE, Strasser-Weippl K, Qi S, Hu H. Effects of liarozole fumarate (R85246) in combination with tamoxifen on N-methyl-N-nitrosourea (MNU)-induced mammary carcinoma and uterus in the rat model. BMC Cancer. 2007 Jan 31;7:26. PubMed PMID: 17266767; PubMed Central PMCID: PMC1796889.
5: Verfaille CJ, Vanhoutte FP, Blanchet-Bardon C, van Steensel MA, Steijlen PM. Oral liarozole vs. acitretin in the treatment of ichthyosis: a phase II/III multicentre, double-blind, randomized, active-controlled study. Br J Dermatol. 2007 May;156(5):965-73. Epub 2007 Jan 30. PubMed PMID: 17263800.
6: Lucker GP, Verfaille CJ, Heremans AM, Vanhoutte FP, Boegheim JP, Steijlen PP. Topical liarozole in ichthyosis: a double-blind, left-right comparative study followed by a long-term open maintenance study. Br J Dermatol. 2005 Mar;152(3):566-9. PubMed PMID: 15787831.
7: Pignatello MA, Kauffman FC, Levin AA. Liarozole markedly increases all trans-retinoic acid toxicity in mouse limb bud cell cultures: a model to explain the potency of the aromatic retinoid (E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylenyl)-1-propenyl] benzoic acid. Toxicol Appl Pharmacol. 2002 Feb 1;178(3):186-94. PubMed PMID: 11858735.
8: Bhushan M, Burden AD, McElhone K, James R, Vanhoutte FP, Griffiths CE. Oral liarozole in the treatment of palmoplantar pustular psoriasis: a randomized, double-blind, placebo-controlled study. Br J Dermatol. 2001 Oct;145(4):546-53. PubMed PMID: 11703279.
9: Goss PE, Strasser K, Marques R, Clemons M, Oza A, Goel R, Blackstein M, Kaizer L, Sterns EE, Nabholtz JM, De Coster R, Crump M, Abdolell M, Qi S. Liarozole fumarate (R85246): in the treatment of ER negative, tamoxifen refractory or chemotherapy resistant postmenopausal metastatic breast cancer. Breast Cancer Res Treat. 2000 Nov;64(2):177-88. PubMed PMID: 11194453.
10: Berth-Jones J, Todd G, Hutchinson PE, Thestrup-Pedersen K, Vanhoutte FP. Treatment of psoriasis with oral liarozole: a dose-ranging study. Br J Dermatol. 2000 Dec;143(6):1170-6. PubMed PMID: 11122017.

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